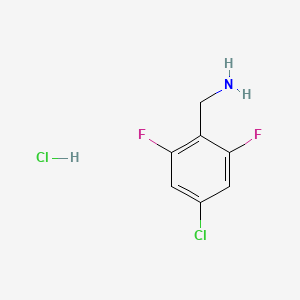
5,6-dimethyl-3-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethyl-3-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one is a compound characterized by its intricate structure. It belongs to a family of pyrimidines, a class of organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-3-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one is typically carried out via a multi-step process:
Formation of the pyrimidine ring through a cyclization reaction involving suitable precursors.
Introduction of the dimethyl groups at positions 5 and 6.
Incorporation of the oxadiazole moiety via a condensation reaction with a precursor containing the oxadiazole ring.
Connection of the piperidine ring, typically through a nucleophilic substitution reaction.
Reaction conditions often involve using organic solvents such as dichloromethane or acetonitrile and require catalysts like palladium on carbon (Pd/C) or bases such as potassium carbonate (K₂CO₃).
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions is paramount to ensure high yield and purity. This involves using automated reactors for precise control of temperature and reaction times and employing chromatography techniques for purification.
Analyse Des Réactions Chimiques
5,6-Dimethyl-3-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one undergoes various chemical reactions:
Oxidation: : Can be oxidized in the presence of agents like hydrogen peroxide (H₂O₂), leading to the formation of corresponding oxides.
Reduction: : Undergoes reduction using reagents such as lithium aluminum hydride (LiAlH₄) to form reduced derivatives.
Substitution: : The dimethyl groups and oxadiazole ring allow for substitution reactions with nucleophiles or electrophiles under appropriate conditions, leading to a variety of derivatives.
Applications De Recherche Scientifique
This compound finds applications in multiple fields:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as an inhibitor or activator of specific biological pathways.
Medicine: : Studied for its pharmacological properties, including potential as an anticancer or antimicrobial agent.
Industry: : Utilized in the development of specialty chemicals and advanced materials.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds with target proteins, altering their conformation and activity. This interaction is crucial for its biological efficacy.
Comparaison Avec Des Composés Similaires
Compared to other pyrimidine derivatives, this compound's uniqueness lies in its substitution pattern and the presence of the oxadiazole and piperidine rings. Similar compounds include:
5-Methyl-3-(2-oxoethyl)pyrimidin-4(3H)-one.
6-Dimethyl-3-(2-oxopiperidin-1-yl)ethyl)pyrimidin-4(3H)-one.
5,6-Dimethyl-3-(2-oxo-2-(3-(oxadiazol-5-yl)methyl)pyrimidin-4(3H)-one.
These similar compounds share a common pyrimidine core but differ in the substituents, affecting their chemical reactivity and applications.
Propriétés
IUPAC Name |
5,6-dimethyl-3-[2-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-oxoethyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c1-15-7-4-5-9-19(15)22-25-20(31-26-22)11-18-8-6-10-27(12-18)21(29)13-28-14-24-17(3)16(2)23(28)30/h4-5,7,9,14,18H,6,8,10-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAKIMVCHCKIOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CN4C=NC(=C(C4=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3,4-DICHLOROPHENYL)-3-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]UREA](/img/structure/B2360116.png)
![methyl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2360117.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2360118.png)


![(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methanesulfonyl chloride](/img/structure/B2360123.png)

![2-bromo-5-[5-(difluoromethyl)thiophen-2-yl]thiophene](/img/structure/B2360126.png)
![(Z)-N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2360127.png)

![[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2360129.png)



